4-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde
Description
4-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C16H15BrO4 It is a brominated derivative of benzaldehyde, characterized by the presence of multiple ether linkages and a methoxy group
Properties
IUPAC Name |
4-[2-[2-(4-bromophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrO5/c1-21-18-12-14(13-20)2-7-17(18)24-11-9-22-8-10-23-16-5-3-15(19)4-6-16/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEKAVAKBTVHOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCOCCOC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde typically involves multiple steps:
Starting Materials: The synthesis begins with 4-bromophenol, which undergoes etherification with ethylene glycol to form 4-bromophenoxyethanol.
Etherification: The intermediate 4-bromophenoxyethanol is further reacted with another equivalent of ethylene glycol under acidic conditions to yield 4-[2-(4-bromophenoxy)ethoxy]ethanol.
Formylation: The final step involves the formylation of 4-[2-(4-bromophenoxy)ethoxy]ethanol using a Vilsmeier-Haack reaction to introduce the aldehyde group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are conducted under reflux conditions.
Major Products
Oxidation: 4-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-3-methoxybenzoic acid.
Reduction: 4-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and ether linkages can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde
- 4-[2-(4-Chlorophenoxy)ethoxy]-3-methoxybenzaldehyde
- 4-[2-(4-Fluorophenoxy)ethoxy]-3-methoxybenzaldehyde
Uniqueness
4-[2-[2-(4-Bromophenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde is unique due to the presence of multiple ether linkages and a methoxy group, which can influence its chemical reactivity and potential applications. The bromine atom also imparts distinct properties, such as increased molecular weight and potential for halogen bonding interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
